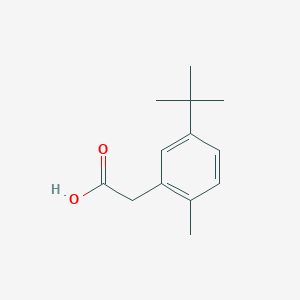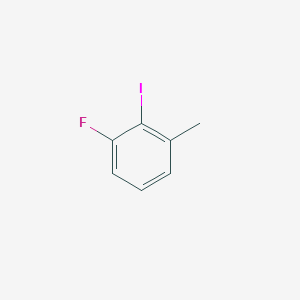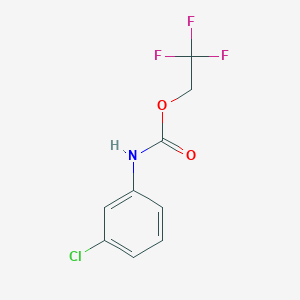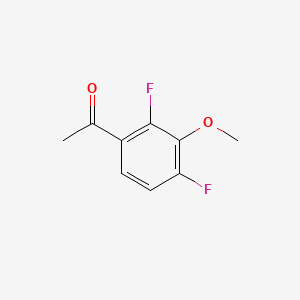
(5-Tert-butyl-2-methylphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(5-Tert-butyl-2-methylphenyl)acetic acid” is a chemical compound with the molecular formula C13H18O2 . It has a molecular weight of 206.28 g/mol .
Molecular Structure Analysis
The InChI code for “(5-Tert-butyl-2-methylphenyl)acetic acid” is 1S/C13H18O3/c1-13(2,3)10-5-6-11(16-4)9(7-10)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“(5-Tert-butyl-2-methylphenyl)acetic acid” has a molecular weight of 206.28 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the search results .Applications De Recherche Scientifique
Metabolite Analysis and Environmental Biomonitoring
(5-Tert-butyl-2-methylphenyl)acetic acid is structurally related to various compounds used in fragrances and consumer products. Its related compounds have been the subject of extensive environmental biomonitoring and human exposure assessment studies. For instance, the synthetic fragrance 2-(4-tert-butylbenzyl)propionaldehyde, which shares structural similarities with (5-Tert-butyl-2-methylphenyl)acetic acid, has been widely used in products like cosmetics, personal care items, and laundry detergents. Studies like the German Environmental Survey for Children and Adolescents 2014-2017 have analyzed urine samples for metabolites of such fragrances to assess exposure levels and potential health impacts. The detection of various metabolites, including tert-butylbenzoic acid, in significant proportions of the population highlights the widespread exposure to these chemicals and the importance of monitoring their presence and effects on human health (Murawski et al., 2020).
Toxicokinetics and Biomarker Development
The toxicokinetics of related ether compounds, such as Ethyl tert-butyl ether (ETBE), have been studied to understand their uptake, metabolism, and excretion in humans. These studies are crucial for assessing the potential health risks associated with exposure to such chemicals. For instance, research on ETBE exposure in human volunteers has helped in identifying tert-butyl alcohol (TBA) and acetone as significant metabolites, suggesting that they could serve as biomarkers for exposure to ETBE (Nihlen et al., 1998).
Environmental Trends and Health Risk Assessment
Continued monitoring of environmental specimens for fragrance metabolites, like those structurally related to (5-Tert-butyl-2-methylphenyl)acetic acid, has revealed trends in population exposure over time. These trends are vital for evaluating the effectiveness of regulatory measures and understanding their implications for public health. For example, a decline in the urinary concentrations of certain metabolites over monitored years indicates a potential decrease in exposure, which is crucial for assessing the associated health risks and formulating strategies to reduce exposure (Scherer et al., 2020).
Fragrance Metabolism and Biomonitoring in Populations
Studies have been conducted to understand the metabolism of fragrance components related to (5-Tert-butyl-2-methylphenyl)acetic acid and their excretion kinetics. These studies provide insights into the human body's processing of such compounds and help in developing biomonitoring methods for assessing exposure in the general population. Identifying suitable biomarkers in human urine, such as lysmerol, lysmerylic acid, and others, is crucial for establishing exposure assessment methodologies and understanding the potential health implications (Scherer et al., 2017).
Antioxidant Exposure and Internal Burden Assessment
Studies assessing the exposure of populations to antioxidants, like butylated hydroxytoluene (BHT), which shares structural similarities with (5-Tert-butyl-2-methylphenyl)acetic acid, help in understanding the internal burden of such compounds. Analyzing metabolites like BHT acid in urine samples contributes to a comprehensive understanding of the exposure levels and potential health impacts of these widely used antioxidants (Schmidtkunz et al., 2020).
Orientations Futures
Propriétés
IUPAC Name |
2-(5-tert-butyl-2-methylphenyl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O2/c1-9-5-6-11(13(2,3)4)7-10(9)8-12(14)15/h5-7H,8H2,1-4H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGUUWYUZTJPKDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)C)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Tert-butyl-2-methylphenyl)acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[1-(Methylthio)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1334398.png)









![3-(Dimethylamino)-2-[(4-fluorophenyl)sulfonyl]acrylonitrile](/img/structure/B1334426.png)
![6-methyl-7-(2-oxopropoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B1334429.png)